molecular formula C7H8Cl3N B1596659 (2,4-dichlorophenyl)methanamine hydrochloride CAS No. 73728-66-2

(2,4-dichlorophenyl)methanamine hydrochloride

Cat. No.: B1596659
CAS No.: 73728-66-2
M. Wt: 212.5 g/mol
InChI Key: IOSPRWNZCSXFRO-UHFFFAOYSA-N
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Description

(2,4-dichlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8Cl3N. It is a derivative of benzylamine, where the benzyl group is substituted with two chlorine atoms at the 2 and 4 positions. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl)methanamine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,4-dichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitrile compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzylamines.

    Oxidation: Formation of nitro or nitrile compounds.

    Reduction: Formation of amine or alcohol derivatives.

Scientific Research Applications

(2,4-dichlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an antimicrobial agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: A related compound with similar antimicrobial properties.

    2,4-Dichlorobenzaldehyde: Another related compound used in organic synthesis.

    2,4-Dichlorophenol: A compound with similar chemical structure but different applications.

Uniqueness

(2,4-dichlorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2,4-dichlorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSPRWNZCSXFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994608
Record name 1-(2,4-Dichlorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73728-66-2
Record name 2,4-Dichlorobenzylamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-Dichlorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorobenzylamine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV9SS8K3U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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